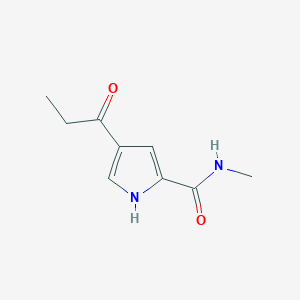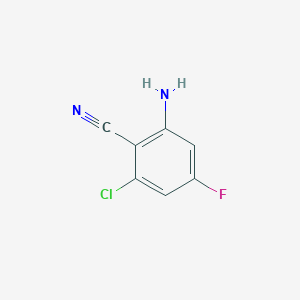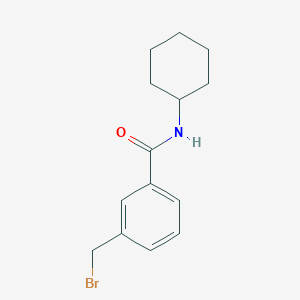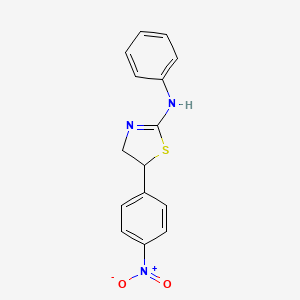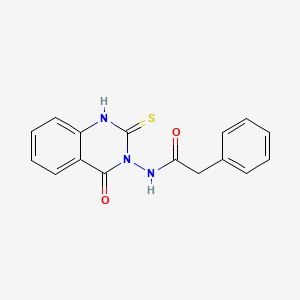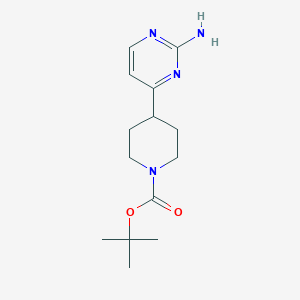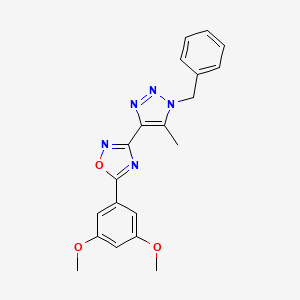![molecular formula C25H20FN3O3 B2502036 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-65-4](/img/structure/B2502036.png)
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20FN3O3 and its molecular weight is 429.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
The mode of action of quinoline derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some quinoline derivatives work by inhibiting certain enzymes or interacting with specific receptors, while others may interfere with DNA synthesis or other cellular processes .
The pharmacokinetics of quinoline derivatives can also vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the compound, as well as by factors such as the route of administration and the presence of other substances in the body .
The action of quinoline derivatives can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Other factors, such as temperature and the presence of other substances, can also affect the stability and efficacy of the compound .
Análisis Bioquímico
Biochemical Properties
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with neurotensin receptors (NTS1 and NTS2), exerting analgesic effects on different types of nociceptive modalities, including thermal, mechanical, and chemical stimuli . The nature of these interactions involves binding to the receptors, which modulates their activity and leads to the observed effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with neurotensin receptors can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and metabolic processes . These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist of the human α1-adrenoceptor, exhibiting nonlinear oral pharmacokinetics in humans . The compound binds to the receptor, inhibiting its activity and leading to downstream effects on cellular function. Additionally, it may influence enzyme activity, either inhibiting or activating specific enzymes, which in turn affects gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound exhibits nonlinear pharmacokinetics, with superproportional increases in Cmax over a 1- to 50-mg dose range . This suggests that the rate of absorption varies with dose, which can impact its stability and degradation over time. Long-term studies have shown that the compound can have sustained effects on cellular function, depending on the dosage and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, oral bioavailability is low in rats (11%) and high in dogs (71%), indicating species-specific differences in absorption and systemic clearance . At higher doses, the compound may exhibit toxic or adverse effects, which need to be carefully monitored in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a substrate for P-glycoprotein (P-gp), which acts as a saturable absorption barrier, slowing the rate of absorption at low doses . The compound undergoes various metabolic reactions, including hydroxylation, N- and O-dealkylation, and conjugation, which influence its metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. As a P-gp substrate, its transport across cell membranes is regulated by this protein, affecting its localization and accumulation within different tissues . The compound’s distribution can vary depending on the expression levels of transporters and binding proteins in different cell types.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-30-18-10-4-15(5-11-18)24-20-14-27-21-13-23(32-3)22(31-2)12-19(21)25(20)29(28-24)17-8-6-16(26)7-9-17/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWATFFVIBZPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
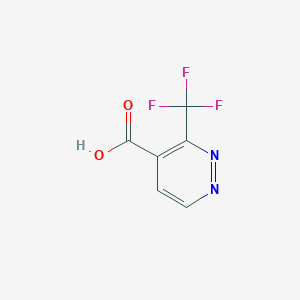

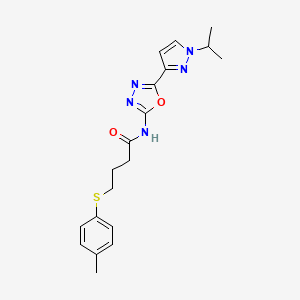
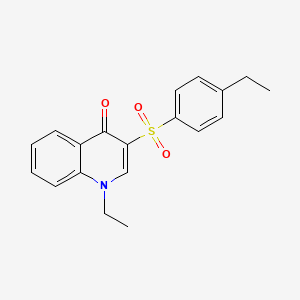
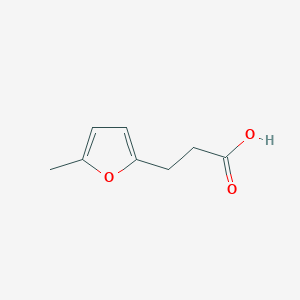
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)
